molecular formula C14H21N3O2 B373283 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate

2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate

Cat. No.: B373283
M. Wt: 263.34g/mol
InChI Key: FRXRNYOBDXKZTR-UHFFFAOYSA-N
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Description

2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate is a complex organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by a series of reactions including reduction, protection, and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents such as sodium tetrahydridoborate and tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydroxy or amine derivatives .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate stands out due to its tricyclic structure and the presence of multiple nitrogen atoms

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34g/mol

IUPAC Name

3-tert-butyl-4-oxo-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)10-11(18)16-8-4-6-15-7-5-9-17(12(10)19)13(15)16/h4-9H2,1-3H3

InChI Key

FRXRNYOBDXKZTR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-]

Canonical SMILES

CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-]

Origin of Product

United States

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